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Compound of Interest

Compound Name:
(3-Methyl-4-

phenylphenyl)methanol

Cat. No.: B13878409

Get Quote

Executive Summary & Molecule Profile[3]
This guide details the strategic functionalization of (3-Methyl-4-phenylphenyl)methanol, a
specialized biphenyl intermediate. Unlike its regioisomer (2-methyl-3-biphenylmethanol, the

"Bifenthrin alcohol"), this specific isomer features a para-phenyl and meta-methyl arrangement

relative to the hydroxymethyl group.

This structural distinction is critical: the hydroxyl group in this isomer is sterically unhindered,

residing meta to the methyl group. Consequently, it exhibits higher reactivity in nucleophilic

substitutions and oxidations compared to ortho-substituted analogs. The primary challenge lies

in the molecule's high lipophilicity and the potential for benzylic oxidation instability during

storage.
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Property Detail

IUPAC Name [1,1'-Biphenyl]-4-methanol, 3-methyl-

CAS Number 1539309-42-6

Molecular Formula C₁₄H₁₄O

Molecular Weight 198.26 g/mol

Key Structural Feature
Primary benzylic alcohol; Biphenyl core with

ortho-twist (3-Me/4-Ph interaction).

Solubility
High in DCM, THF, Toluene, EtOAc; Insoluble in

Water.

Reactivity Class
Primary Benzylic Alcohol (Nucleophilic,

Oxidizable).

Reaction Landscape & Decision Logic
The following diagram illustrates the primary functionalization pathways. The choice of method

depends on the desired downstream application (e.g., chain extension, coupling, or leaving

group installation).
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Figure 1: Core functionalization pathways for (3-Methyl-4-phenylphenyl)methanol. Colors

indicate product classes.

Detailed Experimental Protocols
Protocol A: Controlled Oxidation to Aldehyde
Target: 3-Methyl-4-phenylbenzaldehyde Method: TEMPO/BAIB Oxidation Rationale: Benzylic

alcohols are prone to over-oxidation to carboxylic acids. The TEMPO/BAIB (Bis-

acetoxyiodobenzene) system is preferred over Swern for this substrate because it avoids

cryogenic conditions and sulfur byproducts, while offering high selectivity for the aldehyde [1].

Reagents:

Substrate: 1.0 equiv (e.g., 198 mg, 1 mmol)

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 equiv

BAIB: 1.1 equiv

Solvent: Dichloromethane (DCM) : Water (9:1 ratio)

Procedure:

Dissolution: Dissolve 1 mmol of (3-Methyl-4-phenylphenyl)methanol in 5 mL of DCM. Add

0.5 mL of water.

Catalyst Addition: Add TEMPO (16 mg, 0.1 mmol) to the stirred mixture at room temperature.

Oxidant Addition: Add BAIB (354 mg, 1.1 mmol) in one portion. The orange color of TEMPO

may fade and reappear.

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc

4:1). The alcohol (Rf ~0.3) should convert to the aldehyde (Rf ~0.6, UV active).

Quench: Add 5 mL of saturated aqueous Na₂S₂O₃ to quench excess oxidant. Stir for 10

mins.

Extraction: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).
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Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via silica flash

chromatography (0-10% EtOAc in Hexane).

Protocol B: Steglich Esterification
Target: Ester Derivatives (Prodrugs/Conjugates) Method: DCC/DMAP Coupling Rationale: This

method is ideal for coupling sterically demanding or sensitive carboxylic acids to the alcohol.

The neutral conditions prevent acid-catalyzed rearrangement of the biphenyl system or

elimination of the benzylic alcohol [2].

Reagents:

Substrate: 1.0 equiv

Carboxylic Acid (R-COOH): 1.1 equiv

DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

DMAP (4-Dimethylaminopyridine): 0.1 equiv

Solvent: Anhydrous DCM

Procedure:

Setup: In a flame-dried flask under Argon, dissolve the alcohol (1 mmol) and the carboxylic

acid (1.1 mmol) in anhydrous DCM (10 mL).

Catalyst: Add DMAP (12 mg, 0.1 mmol).

Coupling: Cool the solution to 0°C. Add DCC (227 mg, 1.1 mmol) dissolved in 2 mL DCM

dropwise.

Reaction: Allow to warm to room temperature and stir for 6–12 hours. A white precipitate

(dicyclohexylurea, DCU) will form.

Workup: Filter off the DCU precipitate through a Celite pad.

Wash: Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
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Purification: Concentrate and purify via column chromatography.

Protocol C: Conversion to Benzylic Bromide
Target: 4-(Bromomethyl)-2-methyl-1,1'-biphenyl Method: Appel Reaction (CBr₄/PPh₃)

Rationale: Benzylic alcohols are sensitive to harsh acids (like HBr), which can cause

polymerization. The Appel reaction proceeds under neutral conditions, converting the hydroxyl

to a bromide with inversion of configuration (irrelevant here as the carbon is achiral) and high

yield [3].

Reagents:

Substrate: 1.0 equiv

Carbon Tetrabromide (CBr₄): 1.2 equiv

Triphenylphosphine (PPh₃): 1.2 equiv

Solvent: DCM (Anhydrous)

Procedure:

Setup: Dissolve the alcohol (1 mmol) and CBr₄ (398 mg, 1.2 mmol) in anhydrous DCM (10

mL) at 0°C.

Addition: Add PPh₃ (315 mg, 1.2 mmol) portion-wise over 5 minutes.

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.

Workup: Concentrate the solvent directly to ~2 mL.

Purification: Add Hexane (20 mL) to precipitate triphenylphosphine oxide (TPPO). Filter

through a silica plug, eluting with Hexane/EtOAc (9:1).

Note: Benzylic bromides are potent lachrymators and alkylating agents. Handle in a fume

hood.
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Issue Probable Cause Solution

Low Conversion (Oxidation) Old/Wet TEMPO or BAIB
Use fresh reagents; ensure

vigorous stirring (biphasic).

DCU Contamination

(Esterification)
Incomplete filtration

Cool the reaction mixture to

-20°C before filtering; use cold

ether for triturating.

Polymerization (Bromination) Acidic impurities or heat

Keep reaction cool (0°C); add

trace K₂CO₃ to neutralize

incidental acid.

Starting Material Remains Steric bulk of 3-Methyl

Increase reaction time;

switching solvent to Toluene

(higher T) may help for

etherification.

Mechanistic Insight: The "Meta-Effect"
Understanding the position of the methyl group is vital for troubleshooting.

Structure: The methyl is at position 3.[1][2][3] The hydroxymethyl is at position 4 (relative to

the biphenyl connection? No, usually C1 is the connection).

Clarification: In [1,1'-Biphenyl]-4-methanol, 3-methyl-, the methyl is ortho to the phenyl ring

and meta to the hydroxymethyl group.

Impact: The ortho-methyl forces the two phenyl rings to twist out of planarity (dihedral angle

~45-60°). This reduces conjugation between the rings but does not sterically hinder the

reagent approach to the -CH₂OH group. This is why standard primary alcohol protocols (like

Steglich or Appel) work efficiently without requiring "hindered alcohol" modifications.
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Figure 2: Kinetic flow. The meta-positioning of the methyl group ensures the alcohol remains

accessible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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